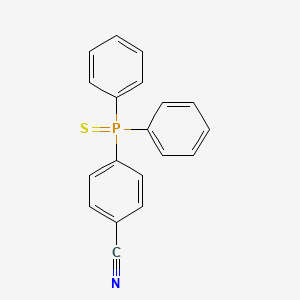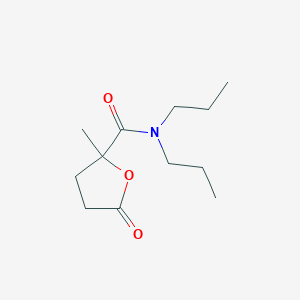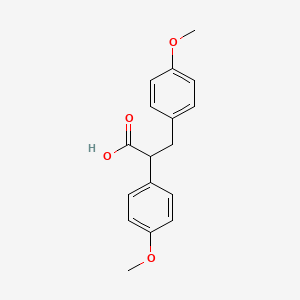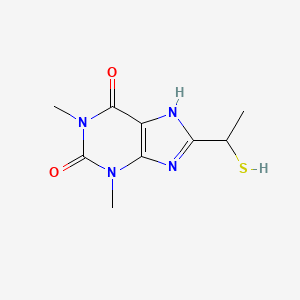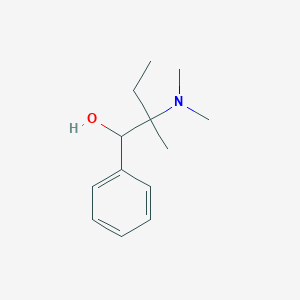
2-Ethyl-2,4-dimethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,4-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is characterized by a six-membered ring containing two oxygen atoms and four carbon atoms, with ethyl and methyl groups attached to the ring. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,4-dimethyl-1,3-dioxane typically involves the reaction of propionaldehyde with neopentyl glycol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities. The process involves careful control of temperature, pressure, and reactant concentrations to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-2,4-dimethyl-1,3-dioxane is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Ethyl-2,4-dimethyl-1,3-dioxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Its ability to form stable intermediates makes it a valuable tool in mechanistic studies and synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
1,4-Dioxane: Another similar compound with a six-membered ring but with different chemical properties.
Uniqueness
2-Ethyl-2,4-dimethyl-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical reactivity and stability. Its ethyl and methyl groups provide steric hindrance, influencing its reactivity compared to other dioxane derivatives. This uniqueness makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
6413-36-1 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-ethyl-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)9-6-5-7(2)10-8/h7H,4-6H2,1-3H3 |
Clave InChI |
SSDWZTRJPNXQRL-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCCC(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


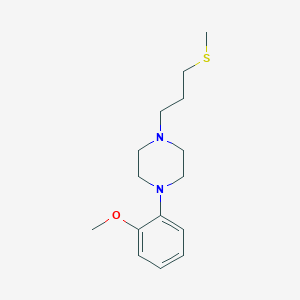
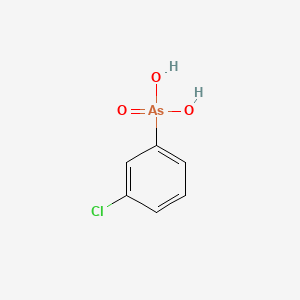
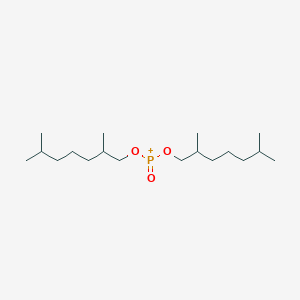
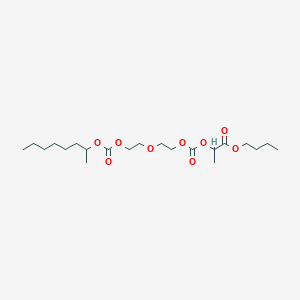
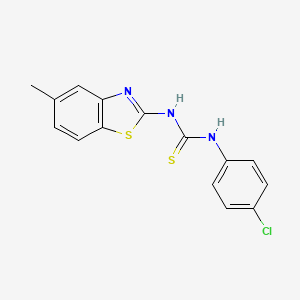
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
